molecular formula C9H10BrNO2 B14055168 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one

1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one

Cat. No.: B14055168
M. Wt: 244.08 g/mol
InChI Key: PKQLZUAZGQMGEQ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one is a brominated ketone derivative featuring a 2-amino-4-hydroxyphenyl substituent. Its molecular structure combines a propan-2-one backbone with bromine at the α-carbon and a functionalized aromatic ring.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(2-amino-4-hydroxyphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H10BrNO2/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,11H2,1H3

InChI Key

PKQLZUAZGQMGEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one can be achieved through several methods. One common approach involves the bromination of 1-(2-Amino-4-hydroxyphenyl)propan-2-one. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale bromination reactors where the reaction conditions, such as temperature, solvent, and concentration, are optimized for maximum yield and purity. The use of catalysts and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in the Hydroxyacetophenone Family

The Handbook of Hydroxyacetophenones () lists several ethanone derivatives with amino and hydroxyl substituents on aromatic rings, providing a basis for comparison:

Compound Name Molecular Formula Substituent Positions (Amino/Hydroxyl) Molecular Weight Melting Point (°C) Synthesis Method (Key Steps)
1-(2-Amino-4-hydroxyphenyl)ethanone C₈H₉NO₂ 2-NH₂, 4-OH 151.17 Not reported Not specified
1-(2-Amino-5-hydroxyphenyl)ethanone C₈H₉NO₂ 2-NH₂, 5-OH 151.17 Not reported Not specified
1-(3-Amino-2-hydroxyphenyl)ethanone C₈H₉NO₂ 3-NH₂, 2-OH 151.17 176–179 Nitro reduction, catalytic hydrogenation

Key Differences :

  • Backbone Chain: The target compound is a propan-2-one (three-carbon ketone), whereas the above analogues are ethanones (two-carbon ketones). The longer chain in the target compound may increase steric hindrance and alter reactivity (e.g., nucleophilic attack at the carbonyl group).
  • Hydrogen Bonding: The 2-amino and 4-hydroxyl groups enable intramolecular H-bonding (e.g., NH⋯O or OH⋯N interactions), which could stabilize the molecule and influence solubility. This contrasts with analogues like 1-(3-Amino-2-hydroxyphenyl)ethanone, where substituent positioning may favor different H-bonding motifs .
Brominated Ketone Analogues

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one ():

  • Structure : A brominated α,β-unsaturated ketone with aromatic substituents.
  • Synthesis: Bromination of an enone followed by elimination with triethylamine .
  • Comparison: The conjugated enone system in this compound contrasts with the saturated propan-2-one backbone of the target compound. Conjugation reduces electrophilicity at the carbonyl carbon, whereas the target’s saturated ketone may exhibit higher reactivity toward nucleophiles.

2-Bromo-2-methyl-1-[4-(methylsulfanyl)-phenyl]propan-1-one ():

  • Structure: A brominated propanone with a methylsulfanyl (-SCH₃) substituent.
  • Key Features: The -SCH₃ group is electron-donating, opposing the electron-withdrawing effects of bromine. This electronic balance may reduce ketone reactivity compared to the target compound, where amino/hydroxyl groups are electron-donating but bromine remains dominant .
Hydrogen Bonding and Crystallography
  • Hydrogen Bonding Patterns: The target compound’s amino and hydroxyl groups enable diverse H-bonding networks. For example, 1-(3-Amino-2-hydroxyphenyl)ethanone (mp 176–179°C) likely forms robust H-bonded networks, whereas the target compound’s bromine may disrupt packing, leading to a lower melting point despite higher molecular weight .
  • Crystallographic Validation : Tools like SHELXL () are critical for resolving structural parameters. For instance, the target compound’s C-Br bond length (~1.9–2.0 Å) would differ from C-S bonds (~1.8 Å) in ’s analogue, reflecting atomic size disparities .

Biological Activity

1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one is an organic compound notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by an amino group, a hydroxy group, and a bromine atom, enables diverse interactions with biological molecules, positioning it as a candidate for further pharmacological studies. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one is C9H10BrN1O2C_9H_{10}BrN_1O_2, with a molecular weight of 244.08 g/mol. The presence of both the amino and hydroxy groups allows for hydrogen bonding, while the bromine atom enhances electrophilicity, making it suitable for various chemical transformations.

Antimicrobial Properties

Research indicates that 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one exhibits significant antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

OrganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies indicate that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The mechanism is believed to involve the inhibition of enzymes critical for cancer cell proliferation.

Case Study: In Vitro Anticancer Activity
A study evaluated the effects of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one on various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent reduction in cell viability.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)% Cell Viability at 100 µM
MCF-7 (Breast Cancer)1520%
HCT116 (Colon Cancer)1025%

The biological activity of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one can be attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino and hydroxy groups facilitate binding to proteins and nucleic acids, potentially modulating their activity.
  • Halogen Bonding : The bromine atom enhances the compound's affinity for certain biological targets, influencing enzyme activity or receptor binding.

Synthesis Methods

The synthesis of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one can be accomplished through several methods, including:

  • Bromination of Phenolic Compounds : Utilizing bromine in the presence of a catalyst to introduce the bromine atom.
  • Reduction Reactions : Converting nitro or carbonyl groups into amino or hydroxyl groups using reducing agents.

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